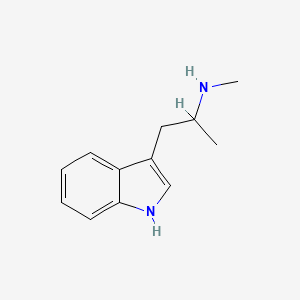

1-(1H-indol-3-yl)-N-methylpropan-2-amine

Description

Properties

IUPAC Name |

1-(1H-indol-3-yl)-N-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9(13-2)7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,13-14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWIYJREHSBOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-24-1 | |

| Record name | alpha,N-Dimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.,N-DIMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8WKV7YXX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

The carbamate-mediated N-methylation, adapted from classical tryptamine functionalization strategies, involves a two-step sequence:

- Carbamate Formation : The primary amine group of 1-(1H-indol-3-yl)propan-2-amine reacts with methyl chloroformate under basic conditions, forming a stable methyl carbamate intermediate.

- Reductive Cleavage : Lithium aluminum hydride (LiAlH₄) reduces the carbamate to the corresponding N-methylamine while preserving the indole ring.

This method capitalizes on the electrophilic nature of methyl chloroformate, which selectively targets the primary amine without inducing indole ring alkylation.

Experimental Procedure

Base-Mediated Carbamation :

- A solution of 1-(1H-indol-3-yl)propan-2-amine (5.0 g, 15.0 mmol) in chloroform (150 mL) is treated with aqueous NaOH (0.1 mol in 150 mL H₂O) at 0–5°C.

- Methyl chloroformate (30.0 mmol) is added dropwise, and the mixture is stirred for 1 h.

- Acidification with 6 N HCl precipitates the carbamate, which is extracted into chloroform and dried.

LiAlH₄ Reduction :

Yield and Optimization

Microflow Reactor-Assisted Alkylation

Generation of Reactive Intermediates

Microflow technology enables the rapid (0.02 s) generation of (1H-indol-3-yl)methyl electrophiles, such as bromides or iodides, at 25°C. This approach suppresses dimerization by limiting intermediate residence time.

Nucleophilic Substitution in Microflow

- Electrophile Generation : Indole-3-methanol is treated with PBr₃ in a microchannel (0.5 mm diameter), producing (1H-indol-3-yl)methyl bromide within 0.02 s.

- Coupling with Amines : The electrophile is immediately mixed with N-methylpropan-2-amine in a second microchannel, achieving nucleophilic substitution in 0.1 s.

Advantages :

- Yield : 85–90% due to suppressed side reactions.

- Scalability : Continuous flow systems facilitate gram-scale production.

Alternative Preparation Methods

Reductive Amination

1-(1H-Indol-3-yl)propan-2-one reacts with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to form the target compound. While theoretically viable, this method suffers from:

Direct Alkylation Approaches

Attempts to alkylate indole with N-methyl-2-bromopropan-1-amine under Friedel-Crafts conditions yield predominantly C3-alkylated indoles but fail to produce the desired N-methylpropan-2-amine derivative.

Comparative Analysis of Synthetic Routes

Challenges in Synthesis and Stability Considerations

- Indole Reactivity : The electron-rich indole ring undergoes unintended electrophilic substitution unless reaction conditions are tightly controlled. Microflow reactors mitigate this by limiting intermediate exposure.

- N-Methylation Selectivity : Over-alkylation to quaternary ammonium salts is avoided using carbamate protection.

- Intermediate Stability : (1H-Indol-3-yl)methyl halides dimerize rapidly in batch reactors but remain stable in microflow systems.

Analytical Characterization

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) :

Applications and Derivatives

While the primary focus is synthesis, 1-(1H-indol-3-yl)-N-methylpropan-2-amine serves as a precursor to:

Chemical Reactions Analysis

Types of Reactions: N,alpha-Dimethyltryptamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can modify the indole ring or the side chain.

Substitution: Substitution reactions can occur at different positions on the indole ring or the side chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde, while reduction can yield various reduced tryptamine derivatives .

Scientific Research Applications

Anticancer Properties

Research has shown that compounds related to 1-(1H-indol-3-yl)-N-methylpropan-2-amine exhibit significant anticancer activity. A notable study synthesized various indole derivatives and tested their efficacy against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results indicated that some derivatives demonstrated potent growth inhibition, with specific compounds achieving IC50 values as low as 0.34 μM against MCF-7 cells, suggesting a strong potential for further development as anticancer agents .

Case Study: Mechanistic Insights

In vitro studies have revealed that certain derivatives induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and inhibiting tubulin polymerization, similar to the action of colchicine. This mechanism highlights the importance of structural modifications in enhancing the biological activity of indole derivatives .

Neuroprotective Effects

Another significant application of this compound is its neuroprotective potential. In a study involving an animal model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and a reduction in neuroinflammatory markers compared to control groups. This suggests that the compound may mitigate neurodegenerative processes, making it a candidate for further investigation in neuropharmacology.

Antimicrobial Activity

Preliminary studies have indicated that compounds related to this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. This broad-spectrum antimicrobial activity positions these compounds as potential candidates for developing new antibiotic therapies.

Summary of Research Findings

Mechanism of Action

N,alpha-Dimethyltryptamine exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at most or all of the serotonin receptors, leading to altered neurotransmitter release and modulation of brain activity . The compound crosses the blood-brain barrier and is taken up by serotonin transporters, where it can influence synaptic transmission and neuronal signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

- Core Structure : The compound features an indole ring connected via a propylamine chain with an N-methyl group.

- Key Analogues :

- MDMA (1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine) : Replaces the indole with a 1,3-benzodioxole group, enhancing serotonin and dopamine reuptake inhibition but introducing CYP2D6-mediated neurotoxicity .

- 5-MAPB (1-(Benzofuran-5-yl)-N-methylpropan-2-amine) : Substitutes indole with benzofuran, retaining psychoactive properties but with distinct receptor binding kinetics .

- ODMA (1-(2,1,3-Benzoxadiazol-5-yl)-N-methylpropan-2-amine) : A bioisostere of MDMA designed to evade CYP2D6 inhibition, reducing metabolic toxicity .

Pharmacological Activity

- MDMA primarily inhibits serotonin/dopamine transporters (SERT/DAT), causing euphoria and neurotoxicity . 5-MAPB shares MDMA-like effects but with unquantified receptor selectivity .

- Metabolism: MDMA’s benzodioxole group is metabolized by CYP2D6, generating neurotoxic intermediates .

Tabulated Comparison of Key Compounds

Biological Activity

1-(1H-indol-3-yl)-N-methylpropan-2-amine, commonly referred to as a derivative of indole, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluation, and potential therapeutic applications, with a focus on its antiproliferative, antimicrobial, and cytotoxic properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of indole derivatives with appropriate alkylating agents. Various methodologies have been explored to optimize yield and purity, including the use of solvents like acetonitrile and catalysts such as p-toluenesulfonic acid (p-TSA) .

Antiproliferative Activity

The compound has shown promising results in antiproliferative assays against several cancer cell lines. Notably, it was evaluated against HeLa, MCF-7, and HT-29 cell lines. The following table summarizes the IC50 values observed for various derivatives:

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

Mechanistic studies indicate that compound 7d induces apoptosis in a dose-dependent manner and arrests the cell cycle at the G2/M phase. Additionally, it inhibits tubulin polymerization similarly to colchicine, suggesting its potential as a tubulin polymerization inhibitor .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for antimicrobial activity. It demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The following table highlights the minimum inhibitory concentrations (MIC) for selected derivatives:

| Compound ID | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 3c | Staphylococcus aureus | <10 |

| 3f | Mycobacterium tuberculosis | <10 |

These findings suggest that certain derivatives of indole exhibit significant antibacterial properties, making them potential candidates for further development .

Cytotoxicity

Cytotoxicity assays have revealed that several derivatives possess selective toxicity towards rapidly dividing cancer cells compared to normal fibroblasts. The IC50 values for selected compounds are as follows:

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| 3g | A549 | <10 |

| 3b | Fibroblast | >10 |

This selectivity indicates the potential for these compounds to be developed into targeted cancer therapies with reduced side effects .

Case Studies

Case Study 1: Indole Derivative in Cancer Therapy

In a study focusing on compound 7d, researchers observed that treatment with this compound led to significant tumor regression in xenograft models of breast cancer. The study highlighted its ability to enhance apoptosis markers and inhibit tumor growth effectively .

Case Study 2: Antimicrobial Efficacy Against Tuberculosis

Another investigation assessed the effectiveness of indole derivatives against Mycobacterium tuberculosis. The results indicated that specific modifications to the indole structure enhanced its binding affinity to bacterial targets, leading to improved antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.